Cas no 19858-57-2 (2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile)
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3,5-Pyridinedicarbonitrile,2-amino-6-chloro-4-(cyanomethyl)-
- 2-AMINO-6-CHLORO-4-(CYANOMETHYL)PYRIDINE-3,5-DICARBONITRILE
- 2-amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile
- 2-amino-6-chloro-4-cyanomethyl-pyridine-3,5-dicarbonitrile
- 6-Chlor-2-amino-4-cyanmethyl-3,5-dicyan-pyridin
- 2-amino-6-chloro-4-(cyanomethyl)-3,5-pyridinedicarbonitrile
- AKOS000122689
- 3,5-Pyridinedicarbonitrile, 2-amino-6-chloro-4-(cyanomethyl)-
- AN-584/42482427
- 19858-57-2
- NSC332472
- EN300-14020
- NSC-332472
- CS-0266350
- MFCD00831530
- DTXSID40318530
- G68380
- 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
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- Inchi: 1S/C9H4ClN5/c10-8-6(3-12)5(1-2-11)7(4-13)9(14)15-8/h1H2,(H2,14,15)
- InChI Key: OJWPYQNAVPIGTJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C(CC#N)=C(C#N)C(N)=N1
Computed Properties
- Exact Mass: 217.01600
- Monoisotopic Mass: 217.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.51
- Melting Point: 257 °C
- Boiling Point: 451.8°Cat760mmHg
- Flash Point: 227.1°C
- PSA: 110.28000
- LogP: 1.70784
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR27039-250mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 250mg |
£380.00 | 2025-02-19 | ||
| Apollo Scientific | OR27039-100mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 100mg |
£225.00 | 2025-02-19 | ||
| Apollo Scientific | OR27039-50mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 50mg |
£133.00 | 2025-02-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194732A-50mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.97 | 50mg |
¥1180.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194732A-100mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.97 | 100mg |
¥2007.0 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194732A-250mg |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.97 | 250mg |
¥3409.2 | 2024-07-24 | |
| Enamine | EN300-14020-0.05g |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.05g |
$106.0 | 2023-02-09 | ||
| Enamine | EN300-14020-0.1g |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.1g |
$159.0 | 2023-02-09 | ||
| Enamine | EN300-14020-0.25g |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.25g |
$226.0 | 2023-02-09 | ||
| Enamine | EN300-14020-0.5g |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
19858-57-2 | 0.5g |
$356.0 | 2023-02-09 |
2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Professional Introduction to 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile (CAS No. 19858-57-2)
Compound 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, identified by its CAS number 19858-57-2, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, including its amino, chloro, and cyano substituents, contribute to its potential as a versatile intermediate in synthetic chemistry and a precursor for various pharmacologically active agents.
The significance of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile lies in its structural complexity and the potential for functionalization at multiple sites. The presence of both electron-withdrawing and electron-donating groups in its structure allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing novel pyridine derivatives as therapeutic agents due to their inherent biological activity and favorable pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine-based scaffolds in the development of drugs targeting various diseases. For instance, studies have demonstrated that pyridine derivatives can exhibit potent activity against infectious diseases, cancer, and neurological disorders. The compound 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has been investigated for its potential as an intermediate in the synthesis of antiviral and anticancer agents. Its structural framework provides a suitable platform for further derivatization to achieve desired biological activities.
The synthesis of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyridine core, followed by the introduction of chloro, cyano, and amino groups at specific positions. The cyanomethyl group adds an additional layer of reactivity, enabling further modifications such as nucleophilic additions or condensation reactions. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.
In terms of applications, 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile has shown promise in several areas. One notable application is in the development of agrochemicals, where pyridine derivatives are used as intermediates in the synthesis of herbicides and pesticides. The compound's ability to undergo further functionalization makes it a valuable precursor for creating novel agrochemical agents with improved efficacy and environmental safety.
The pharmaceutical industry has also explored the potential of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile as a starting material for drug discovery programs. Researchers have synthesized various derivatives based on this scaffold and evaluated their biological activity using in vitro and in vivo models. Some preliminary studies have indicated that certain derivatives exhibit inhibitory effects on enzymes involved in disease pathways, suggesting their therapeutic potential.
The chemical properties of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile, such as its solubility and stability under different conditions, are critical factors that influence its utility in synthetic applications. Solubility studies have revealed that this compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol but is poorly soluble in non-polar solvents such as hexane or carbon tetrachloride. This solubility profile must be considered when formulating solutions or suspensions for experimental use.
The stability of 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile under various storage conditions is another important consideration. Stability studies have shown that the compound remains stable when stored at room temperature under inert atmospheres but may degrade when exposed to moisture or light. These findings are crucial for ensuring the long-term viability of stock solutions used in research laboratories.
In conclusion, 2-amino-6-chloro-4-(cyanomethyl)pyridine-3,5-dicarbonitrile (CAS No. 19858-57-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. Continued research into this compound and its derivatives is expected to yield novel therapeutic agents with broad applications across various disease areas.
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